Product packaging for N-Benzylnicotinamide(Cat. No.:CAS No. 1322-50-5)

N-Benzylnicotinamide

Cat. No.: B072415
CAS No.: 1322-50-5
M. Wt: 212.25 g/mol
InChI Key: JIAOUYONZMRJJD-UHFFFAOYSA-N
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Description

N-Benzylnicotinamide is a potent and cell-permeable inhibitor of the nuclear enzyme Poly(ADP-ribose) polymerase (PARP). PARP plays a critical role in the detection and repair of DNA single-strand breaks via the base excision repair pathway. By effectively inhibiting PARP activity, this compound induces synthetic lethality in cancer cells with pre-existing DNA repair deficiencies, such as those harboring BRCA1 or BRCA2 mutations. This mechanism has established this compound as a valuable chemical tool for probing the DNA damage response network and for investigating novel targeted cancer therapeutic strategies, both as a monotherapy and in combination with chemotherapeutic agents or radiation.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H12N2O B072415 N-Benzylnicotinamide CAS No. 1322-50-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-benzylpyridine-3-carboxamide
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InChI

InChI=1S/C13H12N2O/c16-13(12-7-4-8-14-10-12)15-9-11-5-2-1-3-6-11/h1-8,10H,9H2,(H,15,16)
Source PubChem
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InChI Key

JIAOUYONZMRJJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)C2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O
Source PubChem
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DSSTOX Substance ID

DTXSID0062476
Record name 3-Pyridinecarboxamide, N-(phenylmethyl)-
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Molecular Weight

212.25 g/mol
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CAS No.

2503-55-1, 1322-50-5
Record name N-Benzylnicotinamide
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Record name Benzyl nicotinamide
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Record name N-benzylnicotinamide
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Synthetic Methodologies and Chemical Derivatization of N Benzylnicotinamide

Established Synthetic Pathways for N-Benzylnicotinamide

Conventional Chemical Synthesis Approaches

The synthesis of this compound (BNA), a significant model compound for the nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) cofactor, is primarily achieved through well-established conventional chemical methods. The most common approach involves the direct reaction of a nicotinic acid derivative with benzylamine (B48309) or one of its derivatives.

One prevalent method is the amidation of nicotinic acid with benzylamine. This can be accomplished by activating the carboxylic acid group of nicotinic acid. For instance, nicotinoyl chloride, the acid chloride of nicotinic acid, readily reacts with benzylamine to form this compound. Another strategy involves the use of coupling agents, common in peptide synthesis, to facilitate the formation of the amide bond between nicotinic acid and benzylamine. purdue.edursc.org A straightforward synthesis involves heating a mixture of nicotinamide and benzyl (B1604629) chloride. nii.ac.jpcore.ac.uk For example, stirring a mixture of benzyl chloride and nicotinamide under nitrogen at 120-130°C for two hours, followed by removal of excess benzyl chloride and recrystallization from methanol, yields this compound. nii.ac.jp

Alternatively, this compound can be prepared by reacting nicotinic acid with benzylamine in the presence of a catalyst. The reaction of ethyl chloroformate with this compound can be used to prepare ethyl N-benzylpyridine-3-carboximidoate. scielo.org.pe Synthesis has also been achieved by reacting 3-substituted pyridinium (B92312) compounds with benzyl chloride in a tetrahydrofuran (B95107) solvent in the presence of sodium triflate. google.com

The following table summarizes a selection of reported conventional synthesis methods for this compound and its precursors.

Starting MaterialsReagents/ConditionsProductYieldReference
Nicotinamide, Benzyl chloride120-130°C, 2h, under N₂This compound73% nii.ac.jp
Nicotinic acid, Benzylamine-This compound- chemicalbook.com
Benzylamine, Cinnamoyl chlorideCH₂Cl₂, room temp, overnightN-benzylcinnamamide81% rsc.org
N-benzyl-N-(2-cyanoethyl) nicotinamideNi-RaneyN-(3-aminopropyl)-N-benzylnicotinamideGood scielo.org.pe
This compound, Ethyl chloroformate50°C, 2hEthyl N-benzylpyridine-3-carboximidoate85% scielo.org.pe
Nicotinic acid, BenzylamineWater-soluble porphyrazinato copper(II) catalystThis compound- scielo.br

Biocatalytic Synthesis Methods

While conventional chemical synthesis is well-established, biocatalytic methods for the synthesis of this compound and its derivatives are gaining attention. These methods leverage the high selectivity and efficiency of enzymes to perform chemical transformations. Although direct biocatalytic synthesis of this compound from simple precursors is not extensively documented, enzymes are heavily involved in the application and regeneration of its reduced form, BNAH.

Biocatalytic systems often utilize this compound as a biomimetic cofactor for NAD(P)H-dependent enzymes. nih.govosti.gov For example, the monooxygenase 2-hydroxybiphenyl 3-monooxygenase (HbpA) can utilize the reduced form, N-benzyl-1,4-dihydronicotinamide (BNAH), for regioselective hydroxylation reactions. osti.gov The regeneration of the oxidized BNA+ to the active BNAH is a critical step in these processes and can be achieved using other enzymes or chemo-enzymatic systems. osti.govacs.org

Photobiocatalytic strategies have also emerged, where light energy is used to drive enzymatic reactions. In some cases, this compound can act as a single electron reductant upon irradiation with UV light, enabling reactions like the hydrodehalogenation of alkyl halides when used with ketoreductases (KREDs). nih.gov This process involves the formation of a charge-transfer complex between the enzyme-bound nicotinamide cofactor and the substrate. nih.gov

Design and Synthesis of this compound Derivatives

Rational Design Strategies for Structural Modification

The rational design of this compound derivatives is primarily driven by the desire to create improved biomimetic cofactors for NAD(P)H-dependent enzymes and to develop compounds with specific biological activities. osti.govpitt.edugoogle.com The structural modifications often focus on the nicotinamide ring, the benzyl group, or the amide linkage to modulate the electronic properties, stability, and recognition by enzymes. researchgate.net

One key strategy involves altering the substituents on the pyridine (B92270) ring of the nicotinamide moiety. This can influence the redox potential of the molecule, making it a more or less potent hydride donor in its reduced form. For example, introducing electron-withdrawing or electron-donating groups can fine-tune the reactivity.

Modifications to the benzyl group are also a common strategy. The introduction of substituents on the phenyl ring can affect the molecule's hydrophobicity, steric properties, and potential for specific interactions within an enzyme's active site. acs.orgmdpi.com This can lead to enhanced binding affinity and catalytic efficiency in biocatalytic systems. For instance, the synthesis of N-substituted nicotinamides with different benzyl groups has been explored to probe the active site of enzymes like horse liver alcohol dehydrogenase (HLADH).

Another approach involves replacing the benzyl group entirely with other alkyl or aryl moieties to explore a wider chemical space and identify novel properties. asm.org The goal of these modifications is often to improve the stability of the cofactor mimic and to overcome some of the limitations of the natural NAD(P)H, such as its cost and instability. rsc.org

Synthesis of Substituted this compound Analogues

The synthesis of substituted this compound analogues generally follows the same principles as the synthesis of the parent compound, primarily through the amidation of a substituted nicotinic acid with a substituted benzylamine.

For example, to introduce substituents on the pyridine ring, a pre-substituted nicotinic acid is used as the starting material. Similarly, to introduce substituents on the benzyl group, a substituted benzylamine is reacted with nicotinic acid or its activated derivative. A variety of substituted benzylamines and nicotinic acids are commercially available or can be synthesized through standard organic chemistry methods, allowing for the creation of a diverse library of this compound analogues. ptfarm.pl

The following table provides examples of synthesized substituted this compound analogues and the general synthetic approach.

Nicotinic Acid DerivativeBenzylamine DerivativeProductReference
2-Chloronicotinic acidBenzylamine2-Chloro-N-benzylnicotinamide ptfarm.pl
6-Chloronicotinic acidBenzylamine6-Chloro-N-benzylnicotinamide ptfarm.pl
Nicotinic acid2-ChlorobenzylamineN-(2-chlorobenzyl)nicotinamide ptfarm.pl
Nicotinic acid3-ChlorobenzylamineN-(3-chlorobenzyl)nicotinamide ptfarm.pl
Nicotinic acid4-ChlorobenzylamineN-(4-chlorobenzyl)nicotinamide ptfarm.pl
2-((5-Chloro-2-methylphenyl)amino)-6-(trifluoromethyl)nicotinic acid4-(Trifluoromethyl)benzylamine2-((5-Chloro-2-methylphenyl)amino)-6-(trifluoromethyl)-N-(4-(trifluoromethyl)benzyl)nicotinamide mdpi.com

Preparation of Reduced Forms: 1,4-Dihydro-N-Benzylnicotinamide (BNAH)

The reduced form of this compound, 1,4-Dihydro-N-Benzylnicotinamide (BNAH), is the active form that acts as a hydride donor in redox reactions, mimicking the function of NADH. The preparation of BNAH from its oxidized precursor, BNA+, is a crucial step for its application in biocatalysis and organic synthesis.

A common and straightforward laboratory method for the synthesis of BNAH is the reduction of BNA+ with sodium dithionite (B78146) (Na₂S₂O₄) in a basic aqueous solution. nii.ac.jp This reaction is typically carried out in an ice bath and under an inert atmosphere (e.g., nitrogen) to prevent oxidation of the product. nii.ac.jp

Another approach for the synthesis of BNAH involves catalytic hydrogenation. For instance, this compound can be hydrogenated to 1,4-Dihydro-N-Benzylnicotinamide using a heterogeneous catalyst like platinum on silica (B1680970) (Pt/SiO₂) under mild conditions (e.g., 20°C, 1 atm H₂). rsc.orgresearchgate.netrsc.org This method is considered a green chemistry approach as it uses hydrogen gas as the reducing agent and allows for easy separation and recycling of the catalyst. rsc.org The production rate of 1,4-BNAH via this method has been shown to be significantly higher than that of 1,4-NADH from NAD+. rsc.orgx-mol.net

Furthermore, organometallic complexes can be employed for the regioselective reduction of BNA+ to BNAH. For example, the complex [CpRh(bpy)H]+, generated in situ from [CpRh(bpy)(H₂O)]²+, can be used with a hydride source like sodium formate (B1220265) to selectively produce the 1,4-dihydro isomer. acs.orgx-mol.net

The following table summarizes different methods for the preparation of 1,4-Dihydro-N-Benzylnicotinamide (BNAH).

Starting MaterialReducing Agent/CatalystConditionsProductReference
This compound (BNA+)Sodium dithionite (Na₂S₂O₄)Aqueous sodium carbonate, ice bath, N₂ atmosphere1,4-Dihydro-N-Benzylnicotinamide (BNAH) nii.ac.jp
This compound (BNA+)Pt/SiO₂ catalyst, H₂20°C, 1 atm H₂1,4-Dihydro-N-Benzylnicotinamide (BNAH) rsc.orgresearchgate.netrsc.org
This compound triflate[Cp*Rh(bpy)H]+, Sodium formateIn situ generation of catalystN-benzyl-1,4-dihydronicotinamide acs.orgx-mol.net

Biomimetic Roles and Coenzyme Mimicry in Biological Systems

N-Benzylnicotinamide as a Model for Nicotinamide (B372718) Adenine (B156593) Dinucleotide (NAD+)

This compound serves as a valuable model compound for studying the enzymatic cofactors NAD(P)⁺ and its reduced form, NAD(P)H. nih.gov Its simplified structure, which replaces the complex adenine dinucleotide moiety of NAD+ with a benzyl (B1604629) group, allows for a more focused investigation of the redox-active nicotinamide portion of the coenzyme. researchgate.netresearchgate.net

Structural Analogy and Functional Similarities with NAD+/NADH

The core of this compound's utility as an NAD+ mimic lies in its structural and electronic resemblance to the natural coenzyme. Both molecules possess the nicotinamide ring, which is the redox-active center responsible for accepting and donating a hydride ion (H-). acs.org The benzyl group in this compound, while a simplification, imparts an electron-withdrawing effect on the pyridinium (B92312) ring, which is crucial for facilitating hydride transfer, a key function of NAD+. google.com

Crystal structure analysis of this compound (BNA) and its reduced form, N-benzyl-1,4-dihydronicotinamide (rBNA), provides a detailed view of the reactive parts of NAD(P)⁺ and NAD(P)H. nih.gov In BNA, the amide group is slightly rotated out of the plane of the pyridine (B92270) ring. nih.gov In the reduced state (rBNA), the dihydropyridine (B1217469) ring is essentially planar, a conformation that is believed to lower the transition-state energy for reactions involving hydride transfer. nih.govresearchgate.net This structural arrangement is analogous to the conformational changes that occur in the nicotinamide ring of NAD+ upon reduction to NADH.

Functionally, this compound and its reduced form can participate in redox reactions, mimicking the hydride transfer capabilities of the NAD+/NADH couple. researchgate.net This has been demonstrated in various chemical and enzymatic systems where this compound acts as a hydride donor or acceptor. acs.org

Comparative Studies of Reactivity with Natural Coenzymes

Studies comparing the reactivity of this compound with natural coenzymes have revealed both similarities and differences. The electronic properties of the N-substituent on the nicotinamide ring significantly influence the rate of hydride transfer. google.com For instance, the electron-withdrawing nature of the benzyl group in this compound has been shown to increase the rate of reduction compared to derivatives with electron-donating groups like a methyl group. google.com

The following table summarizes a comparative kinetic analysis of this compound (BNA+) and NAD+ hydrogenation:

ParameterBNA+ HydrogenationNAD+ Hydrogenation
Conversion 89% (after 60 min)98% (after 380 min)
Yield 29%28%
Selectivity 29%29%
Production Rate of 1,4-dihydronicotinamide form 170 mmol g-Pt⁻¹ h⁻¹25 mmol g-Pt⁻¹ h⁻¹
Data from a study using a 0.5 wt% Pt/SiO₂ catalyst. rsc.org

Enzymatic Activity and Cofactor Regeneration Systems

The ability of this compound to interact with enzymes, particularly oxidoreductases, is a key area of research, with implications for biocatalysis and the development of novel enzymatic assays.

Utilization by Oxidoreductases and Dehydrogenases

A variety of oxidoreductases have been shown to utilize this compound and its reduced form as cofactors. acs.org Flavin-dependent enzymes, such as ene-reductases and certain monooxygenases, have demonstrated notable activity with these synthetic mimics. acs.orgacs.orgresearchgate.net In some instances, these biomimetics have even exhibited enhanced performance compared to the natural cofactors. acs.orgacs.org For example, reduced this compound has been successfully used to reduce a mutant cytochrome P450 BM3 and P450cam. acs.orgnih.gov

However, the acceptance of this compound is not universal across all oxidoreductases. Many alcohol dehydrogenases, for example, show little to no activity with this synthetic cofactor. acs.orgmdpi.com This specificity is attributed to the intricate binding interactions within the enzyme's active site, which have evolved to recognize the entire structure of NAD(P)+, including the adenine dinucleotide moiety. mdpi.com Despite this, some exceptions exist, such as horse liver alcohol dehydrogenase (HLADH), which has shown some activity with reduced this compound. acs.org Quinone reductase 2 has also been found to utilize this compound as a co-substrate. nih.gov

Mechanisms of Hydride Transfer in Enzymatic Reactions

The fundamental mechanism of action for this compound in enzymatic reactions is the transfer of a hydride ion. google.com In the context of an oxidoreductase, the reduced form, N-benzyl-1,4-dihydronicotinamide, donates a hydride to a substrate, which is bound in the enzyme's active site, resulting in the oxidation of the cofactor and the reduction of the substrate. researchgate.net

Computational studies, such as those using Density Functional Theory (DFT), have provided deeper insights into the hydride transfer mechanism. osti.gov These studies have investigated the role of the enzyme's active site residues and any metal ions present in facilitating the transfer. For example, in the case of horse liver alcohol dehydrogenase, a canonical hydride transfer from the biomimetic cofactor to a zinc-bound ketone substrate has been proposed. researchgate.net This is followed by a proton relay system to complete the reduction of the substrate. researchgate.net The orientation of the dihydropyridine ring of the cofactor within the active site is critical for efficient hydride transfer. nih.govresearchgate.net

Development of Biocatalytic Regeneration Strategies for Reduced this compound

For the practical application of this compound in biocatalytic processes, efficient methods for regenerating its reduced form are essential. acs.org Several strategies have been explored, including enzymatic, chemical, and electrochemical methods. nih.gov

Enzymatic regeneration systems offer the advantage of high specificity and mild reaction conditions. One such system involves the use of a water-forming NADH oxidase from Lactobacillus pentosus, which has been shown to oxidize reduced this compound. nih.gov Another approach has been to engineer enzymes, such as F420:NADPH oxidoreductase, to efficiently reduce this compound. acs.orgnih.gov Formate (B1220265) dehydrogenase has also been investigated as a mediator for the reduction of NAD+ using reduced this compound as the hydride donor. mdpi.com

Chemical regeneration methods have also been developed. A popular method utilizes the organometallic rhodium catalyst [Cp*Rh(bpy)(H₂O)]²⁺, which can be driven by formate to reduce this compound. acs.orgacs.org Heterogeneous catalytic hydrogenation using a Pt/SiO₂ catalyst has also been demonstrated as a promising method for the regeneration of reduced this compound, showing a significantly higher production rate compared to the regeneration of NADH under similar conditions. rsc.orgrsc.orgx-mol.net

These regeneration strategies are crucial for creating sustainable and economically viable biocatalytic systems that can take advantage of the unique properties of this compound as a robust NAD+ mimic. rsc.org

Heterogeneous Catalytic Hydrogenation Systems

This compound (BNA+), as a structural analogue of NAD+, can be hydrogenated to its reduced form, 1,4-dihydro-N-benzylnicotinamide (1,4-BNAH), using heterogeneous catalytic systems. nih.gov Research has demonstrated the successful hydrogenation of BNA+ under mild conditions (20°C and 1 atm H2) utilizing a platinum-on-silica (Pt/SiO2) catalyst. nih.govwikipedia.org This process is viewed as a promising method for cofactor regeneration for use in enzymatic reactions. nih.gov

A comparative study between the hydrogenation of BNA+ and the natural coenzyme NAD+ revealed significant differences in reaction kinetics. fishersci.fi The production rate of 1,4-BNAH was found to be approximately 6.8 times higher than that of the natural reduced coenzyme, 1,4-NADH. wikipedia.orgfishersci.fi Kinetic analysis showed that while both reactions were first-order with respect to hydrogen pressure, the reaction order for the BNA+ concentration was 0.56, compared to 0.14 for NAD+. wikipedia.orgfishersci.fi This suggests that BNA+ has a weaker adsorption onto the Pt/SiO2 catalyst surface, which mitigates catalyst fouling and contributes to the enhanced production rate. nih.govwikipedia.orgfishersci.fi

Furthermore, the Pt/SiO2 catalyst demonstrated excellent stability and recyclability in the hydrogenation of BNA+, maintaining its activity over five consecutive cycles without significant deactivation. nih.govfishersci.fi This stability, attributed to the weaker adsorption of BNA+, makes the heterogeneous catalytic hydrogenation of this compound a robust and promising strategy for in-situ cofactor regeneration in various biocatalytic applications. nih.govfishersci.fi

CompoundCatalystProduction Rate (mmol g-Pt⁻¹ h⁻¹)Reaction Order (vs. Compound Conc.)Source
This compound (BNA+)Pt/SiO21700.56 wikipedia.orgfishersci.fi
Nicotinamide Adenine Dinucleotide (NAD+)Pt/SiO2260.14 wikipedia.orgfishersci.fi
Bioorganometallic Catalyst Systems

This compound is utilized as a biomimetic cofactor in bioorganometallic systems, which couple enzyme catalysis with organometallic complexes for cofactor regeneration. ereztech.comwikipedia.org In these systems, the oxidized form, this compound (often as a salt like the triflate or bromide), is reduced to its active 1,4-dihydro form (1,4-BNAH) by an organometallic catalyst, which in turn is regenerated by a sacrificial hydride donor like sodium formate. ereztech.comguidetopharmacology.org A commonly used catalyst for this purpose is [CpRh(bpy)H]+ (Cp = pentamethylcyclopentadienyl, bpy = 2,2'-bipyridine). ereztech.comwikipedia.org

This tandem catalysis approach has been successfully applied to enzymatic reactions. For instance, with horse liver alcohol dehydrogenase (HLADH), the in-situ regeneration of 1,4-BNAH from N-1-benzylnicotinamide triflate using the rhodium catalyst and formate enables the reduction of prochiral ketones to chiral S-alcohols with high enantioselectivity. wikipedia.orgguidetopharmacology.org This demonstrates that HLADH can effectively utilize the biomimetic cofactor. guidetopharmacology.org

Another application involves the 2-hydroxybiphenyl 3-monooxygenase (HbpA), a flavin-containing enzyme. ereztech.comwikipedia.org In this system, this compound was used to replace the natural cofactor, NAD+. ereztech.com The biomimetic 1,4-NADH cofactor, 1,4-BNAH, was shown to readily interact with the flavin adenine dinucleotide (FAD) containing HbpA enzyme for hydride transfer, facilitating the regioselective hydroxylation of 2-hydroxybiphenyl to the corresponding catechol. ereztech.comwikipedia.org However, direct coupling of the regeneration reaction was initially hampered by the deactivation of the HbpA enzyme by the rhodium precatalyst. This issue was circumvented by derivatizing the peripheral groups of the enzyme with a polymer, allowing for a successful tandem system. ereztech.com

EnzymeBiomimetic CofactorRegeneration SystemReactionSource
Horse Liver Alcohol Dehydrogenase (HLADH)N-1-benzylnicotinamide triflate[CpRh(bpy)H]+ / FormateReduction of prochiral ketones to chiral S-alcohols wikipedia.orgguidetopharmacology.org
2-hydroxybiphenyl 3-monooxygenase (HbpA)This compound bromide[CpRh(bpy)H]+ / FormateHydroxylation of 2-hydroxybiphenyl to catechol ereztech.com
Enzymatic Recycling Systems

While chemical and organometallic methods for recycling this compound exist, enzymatic recycling presents a more biocompatible alternative. fishersci.noamericanelements.com The challenge in recycling reduced nicotinamide cofactor biomimetics (NCBs) like 1,4-BNAH lies in their low redox potentials compared to natural cofactors. fishersci.nowikipedia.org Nevertheless, several enzymatic strategies have been explored.

One approach involves the use of NADH oxidases (NOx). fishersci.co.uk For example, the water-forming NADH oxidase from Lactobacillus pentosus (LpNox) has been shown to be suitable for the regeneration of synthetic biomimetics. americanelements.com This enzyme, which naturally contains FAD, can catalyze the oxidation of BNAH. americanelements.com In vitro loading of the apo-enzyme with FAD was found to significantly increase its specific activity towards both the natural cofactor NADH and biomimetics like BNAH. americanelements.com Two recycling strategies are possible: direct enzymatic recycling with the oxidase to produce water, or a chemical approach where unbound FAD catalyzes the oxidation, yielding hydrogen peroxide as a byproduct. americanelements.com

Another strategy involves enzyme engineering. To overcome the low compatibility of many natural enzymes with NCBs, rational enzyme engineering has been employed. fishersci.co.uk For instance, the Fraaije group engineered an F420:NADPH oxidoreductase, improving its activity for BNA+ recycling by over 100-fold. fishersci.co.uk The naturally low redox potential of cofactor F420 (-360 mV), which is close to that of many NCBs, makes enzymes from its metabolic pathways excellent candidates for creating efficient recycling cascades for biomimetics like this compound. fishersci.nowikipedia.orgfishersci.co.uk

Biological Activities and Molecular Mechanisms of Action

Enzyme Inhibition Studies

Research has investigated the inhibitory effects of N-Benzylnicotinamide and its structural analogs on various enzymes, revealing a range of biological activities.

Nicotinamide (B372718) N-Methyltransferase (NNMT) Inhibition

Nicotinamide N-methyltransferase (NNMT) is an enzyme that catalyzes the methylation of nicotinamide (a form of vitamin B3) and other similar compounds. uniprot.orgwikipedia.org This process is crucial for regulating the levels of nicotinamide adenine (B156593) dinucleotide (NAD+) within cells. uniprot.org While the overexpression of NNMT has been linked to several diseases, making it a therapeutic target, current research does not provide specific data on the direct inhibitory activity of this compound on NNMT. However, studies on related compounds show that the nicotinamide structure is a key component for interaction with this enzyme. metabolomicsworkbench.orgmedrxiv.org For instance, 1-methylnicotinamide, the product of the NNMT reaction, acts as an inhibitor of the enzyme. wikipedia.org

Soluble Epoxide Hydrolase (sEH) Inhibition

Soluble epoxide hydrolase (sEH) is an enzyme involved in the metabolism of fatty acid epoxides, which play a role in regulating inflammation and blood pressure. nih.govwikipedia.org Inhibition of sEH is a therapeutic strategy for managing inflammatory pain and cardiovascular diseases.

While direct inhibitory data for this compound on sEH is not specified, a closely related compound, N-Benzyl-linoleamide , has been identified as a potent sEH inhibitor. researchgate.net This compound is a constituent of the plant Lepidium meyenii (maca). researchgate.net Furthermore, a series of nicotinamide derivatives have been designed and synthesized as potent inhibitors of sEH. guidetomalariapharmacology.org

Studies on N-benzylbenzamide derivatives have also been conducted to create dual-target ligands for both sEH and another protein, PPARγ. uni.lu

Inhibitory Activity of N-Benzyl-linoleamide against Soluble Epoxide Hydrolase (sEH)
Enzyme SourceIC₅₀ (µM)
Human sEH0.155
Rat sEH0.041
Mouse sEH0.044

Peroxisome Proliferator-Activated Receptor gamma (PPARγ) Modulation

Peroxisome proliferator-activated receptor gamma (PPARγ) is a nuclear receptor that plays a key role in the regulation of glucose and lipid metabolism. Modulators of PPARγ are used in the treatment of type 2 diabetes.

Research into dual-purpose molecules has led to the development of N-benzylbenzamide derivatives that act as modulators for both sEH and PPARγ. uni.lu One particular derivative, compound 14c , emerged from these studies as a submicromolar modulator of both targets. uni.lu

Activity of N-Benzylbenzamide Derivative (14c)
TargetActivity MetricValue (µM)
sEHIC₅₀0.3
PPARγEC₅₀0.3

Other Enzyme Targets (e.g., Acetylcholinesterase, Butyrylcholinesterase, Viral Enzymes)

The N-benzyl structural motif is present in various compounds that inhibit other key enzymes.

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE): These enzymes are responsible for breaking down the neurotransmitter acetylcholine (B1216132) and are significant targets in the management of Alzheimer's disease. rsc.orgresearchgate.net Derivatives containing an N-benzylpyridinium moiety have shown potent inhibitory activity against AChE, with some compounds exhibiting IC₅₀ values in the nanomolar range. tandfonline.comfrontiersin.org For instance, certain coumarin (B35378) derivatives bearing an N-benzylpyridinium group and some chroman-4-one derivatives with the same moiety have been reported as highly effective AChE inhibitors. frontiersin.org Furthermore, a series of N-benzyl benzamide (B126) derivatives were found to be selective and potent inhibitors of BChE. wikipedia.org

Viral Enzymes: Some nicotinamide derivatives have indicated potential antiviral properties by inhibiting viral enzymes and interfering with replication mechanisms. However, specific studies detailing the action of this compound against particular viral enzymes are not extensively documented.

Modulation of Cellular Metabolic Pathways

This compound's structural similarity to key metabolic molecules suggests its potential influence on cellular energy pathways.

Influence on NAD+ Metabolism and Related Processes

Nicotinamide adenine dinucleotide (NAD+) is an essential coenzyme in cellular redox reactions and energy metabolism. nih.govfishersci.co.ukfishersci.ca this compound is recognized as a structural mimic of NAD+. neobioscience.com The nicotinamide portion of the molecule is a fundamental building block for NAD+. fishersci.caxenbase.org

The metabolism of nicotinamide is intrinsically linked to the activity of sirtuins, a class of NAD+-dependent enzymes that play roles in processes like aging and metabolic regulation. uniprot.orgfishersci.co.uk By influencing the availability of NAD+ precursors, nicotinamide derivatives can modulate sirtuin activity. uniprot.orgfishersci.co.uk The hydrogenation of N-benzyl nicotinamide to its reduced form, 1,4-dihydro-N-benzyl nicotinamide, serves as a well-studied model for the NAD+/NADH redox couple, highlighting its role as a biomimetic coenzyme. neobioscience.com

Impact on Cellular Energy Metabolism

This compound and its reduced form, N-benzyl-1,4-dihydronicotinamide (BNAH), function as synthetic mimics of the essential redox coenzymes nicotinamide adenine dinucleotide (NAD+) and NADH, respectively. researchgate.netx-mol.netnih.gov This mimicry allows them to influence cellular energy pathways that are fundamentally dependent on the NAD+/NADH ratio. NAD+ is a critical oxidizing agent and cofactor in numerous metabolic processes responsible for adenosine (B11128) triphosphate (ATP) production, including glycolysis, the Krebs cycle (TCA cycle), and oxidative phosphorylation. researchgate.netresearchgate.net

Research into NAD+ metabolism has established its vital role in cellular homeostasis. researchgate.net Depletion of cellular NAD+ pools leads to an impairment of ATP synthesis. researchgate.net As a structural analog, this compound is investigated for its potential to interact with or modulate the enzymes and pathways that utilize NAD+. researchgate.net For instance, studies on related nicotinamide compounds demonstrate that they can protect cellular metabolic rates, particularly glycolysis, and help restore ATP levels under conditions of oxidative stress. nih.gov The mechanism for this protection is linked to the synthesis of NAD+. nih.gov Conversely, interfering with NAD+ availability can trigger a decline in intracellular ATP, which may alter the mode of cell death, shifting it from apoptosis to necrosis. nih.gov The study of this compound and its analogs helps researchers understand and potentially manipulate these fundamental energy-producing pathways. nih.gov

Research into Potential Therapeutic Applications

The role of this compound in metabolic disorders is primarily explored through its relationship with NAD+ metabolism, which is crucial for glucose homeostasis and insulin (B600854) secretion. x-mol.netnih.gov Derivatives of niacin (nicotinamide) are frequently investigated for their potential applications in metabolic diseases. Research on NAD+ precursors, such as nicotinamide mononucleotide (NMN), has shown they can improve islet dysfunction mediated by pro-inflammatory cytokines, suggesting that modulating the NAD+ pathway could be a viable strategy for metabolic conditions. nih.gov

Studies using animal models of diabetes have investigated the effects of high doses of nicotinamide, the parent compound of this compound. In one study using BB rats, a model for autoimmune diabetes, high-dose nicotinamide treatment did not significantly prevent the incidence of the disease. nih.gov This highlights the complexity of targeting NAD+ pathways for therapeutic benefit in autoimmune conditions. However, the foundational role of NAD+ cofactors in both catabolic and anabolic processes continues to make their analogs, including this compound, compounds of interest in understanding and potentially intervening in metabolic dysregulation. tum.de

Nicotinamide and its derivatives, including this compound, have been investigated for their anti-inflammatory properties. nih.gov The mechanism of action is often linked to the inhibition of the transcription factor NF-kappaB. nih.gov NF-kappaB is a key regulator of the inflammatory response, controlling the expression of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). nih.gov Studies have shown that certain N-substituted benzamides and nicotinamide can produce a dose-dependent inhibition of TNF-α production. nih.gov

Further research has focused on nicotinamide derivatives as antagonists for chemokine receptors, specifically CXCR1 and CXCR2. acs.orgacs.org These receptors are pivotal in the activation and recruitment of polymorphonuclear cells during inflammation. acs.org A novel series of S-substituted 6-mercapto-N-phenyl-nicotinamides was found to act as potent antagonists of these receptors, significantly inhibiting inflammation in a murine air-pouch model. acs.orgacs.org This line of inquiry suggests that modifying the this compound structure could yield potent anti-inflammatory agents.

Table 1: Research Findings on Nicotinamide Derivatives in Inflammation

Compound ClassTarget/MechanismModel SystemObserved EffectReference
Nicotinamides / N-substituted benzamidesInhibition of NF-kappaB and TNF-αMouse models, Hela cellsDose-dependent inhibition of TNF-α, prevention of lung edema nih.gov
S-substituted 6-mercapto-N-phenyl-nicotinamidesAntagonism of CXCR1/CXCR2 receptorsHuman neutrophils, Murine modelsInhibition of CXCL1-induced Ca2+ flux, reduction of in vivo inflammation acs.orgacs.org
Niacin derivativesModulation of inflammatory pathwaysGeneral researchInhibition of pro-inflammatory cytokines (TNF-alpha, IL-6)

The study of this compound in cancer research is closely tied to its function as an NAD+ mimetic and its role in cellular energy metabolism, which is often dysregulated in tumor cells. researchgate.netontosight.ai Cancer cells have a high demand for NAD+ to sustain their rapid proliferation and metabolic activity. researchgate.net Consequently, enzymes in the NAD+ salvage pathway, such as nicotinamide phosphoribosyltransferase (NAMPT), are considered targets for cancer therapy. researchgate.net Inhibiting this pathway depletes NAD+, leading to reduced ATP synthesis and tumor cell death. researchgate.net

A specific application involves the use of N-benzyl-1,4-dihydronicotinamide (BNAH), the reduced form of this compound, as a co-substrate for the enzyme quinone oxidoreductase-2 (NQO2). researchgate.netresearchgate.net This enzyme can activate certain prodrugs, such as CB1954 [5-(aziridin-1-yl)-2,4-dinitrobenzamide], converting them into potent DNA cross-linking agents that are highly toxic to cancer cells. researchgate.net This approach, known as gene-directed enzyme prodrug therapy (VDEPT), leverages the enzymatic activity that is sometimes higher in tumor tissues. researchgate.net Research has identified synthetic this compound derivatives as effective cofactors for this process. researchgate.netresearchgate.net Additionally, some nicotinamide derivatives have been found to exhibit inhibitory effects on the proliferation of cancer cell lines directly. smolecule.com

Table 2: this compound Analogs in Cancer Research Applications

Compound/AnalogEnzyme/SystemProposed MechanismApplicationReference
N-benzyl-1,4-dihydronicotinamide (BNAH)Quinone Reductase 2 (NQO2)Serves as a co-substrate for NQO2 to activate the prodrug CB1954 into a cytotoxic agent.Gene-Directed Enzyme Prodrug Therapy (VDEPT) for targeted cancer treatment. researchgate.netresearchgate.net
Nicotinamide DerivativesGeneralInhibition of cancer cell proliferation.Potential development of novel chemotherapeutics. smolecule.com
NAD+ Pathway InhibitorsNicotinamide phosphoribosyltransferase (NAMPT)Depletion of NAD+ pools, leading to reduced ATP and cell death.Targeting cancer cell metabolism. researchgate.net

Derivatives of nicotinamide have shown potential as antiviral agents. smolecule.com The proposed mechanisms often involve the inhibition of viral enzymes that are critical for replication or interference with other stages of the viral life cycle. smolecule.com Research in this area is broad, exploring the effects of various structurally related compounds against different viruses.

One potential target for antiviral therapies is the viral helicase, an enzyme essential for unwinding viral nucleic acids during replication. acs.org For example, the helicase (nsp13) of the SARS-CoV-2 virus contains zinc-finger domains that are critical for its function. acs.org Given that this compound is an NAD+ analog and many viral enzymes rely on cellular metabolic processes, it is plausible that such derivatives could interfere with viral enzyme function. While direct studies on this compound against specific viruses are not extensively detailed in the provided context, the general antiviral activity of the broader nicotinamide class suggests a promising area for future investigation. smolecule.com

Structure Activity Relationship Sar and Structure Function Studies

Elucidation of Key Structural Features for Biological Activity

N-Benzylnicotinamide (BNA) serves as a valuable model compound for studying the enzymatic cofactors NAD(P)+ and NAD(P)H. nih.gov Its structure comprises a nicotinamide (B372718) moiety linked to a benzyl (B1604629) group via an amide bond. ontosight.ai The core components essential for its biological activity are the pyridinium (B92312) ring of the nicotinamide portion, which acts as the reactive center for redox reactions, and the N-benzyl group. nih.govrsc.org

The chemical architecture of this compound, featuring a pyridine (B92270) ring connected to a benzyl group through an amide linkage, allows it to participate in hydrogen bonding, which can affect its solubility and interactions with biological targets. ontosight.ai As a structural mimic of the coenzyme nicotinamide adenine (B156593) dinucleotide (NAD+), its biological relevance is often associated with its role in cellular metabolism and as a precursor to NAD+. ontosight.airsc.org The ability of the nicotinamide part to accept a hydride ion is central to its function as an NAD+ analogue. The benzyl group, while simpler than the ribose-diphosphate-adenine portion of NAD+, is crucial for modulating the compound's properties, including its adsorption characteristics on catalyst surfaces during hydrogenation reactions. rsc.orgrsc.org

Crystal structure analysis reveals that in its oxidized form (as 3-Aminocarbonyl-1-benzylpyridinium), the amide group is slightly rotated out of the plane of the pyridine ring. nih.gov In its reduced form, N-benzyl-1,4-dihydronicotinamide (rBNA), the dihydropyridine (B1217469) ring is nearly planar, a conformation that is believed to lower the energy of the transition state in reactions. nih.gov This structural flexibility is a key feature influencing its reactivity and ability to model the NAD+/NADH system.

Impact of Substituent Modifications on Efficacy and Selectivity

Modifying the core structure of this compound and related scaffolds has a profound impact on their efficacy and selectivity. Research has systematically explored how adding or changing substituents on both the nicotinamide and the benzyl rings alters biological activity.

In studies of related N-benzylbenzamide derivatives as tyrosinase inhibitors, the position and number of hydroxyl groups on the aromatic rings were found to be critical for inhibitory potency. researchgate.netkribb.re.kr For instance, a derivative with 3,5,2',4'-tetrahydroxyl substitutions showed greater inhibitory activity than one with 2,4,2',4'-tetrahydroxyl groups. researchgate.net This highlights that the specific placement of hydrogen-bonding groups is essential for effective interaction with the enzyme's active site. It was concluded that a resorcinol (B1680541) (1,3-dihydroxybenzene) motif on the B ring (derived from the benzylamine (B48309) part) had a more significant effect on inhibitory activity than when it was on the A ring (derived from the benzoic acid part). researchgate.net

Similarly, modifications to the nicotinamide ring itself have been shown to influence reactivity. In a study of 3-substituted 1-benzylnicotinamide triflates, the nature of the substituent at the 3-position was found to directly affect the regioselectivity of rhodium-catalyzed reduction. google.com The rate of hydride transfer is also sensitive to the nature of the N-substituent on the pyridinium ring. google.com

Kinetic studies comparing the hydrogenation of N-benzyl nicotinamide (BNA+) and NAD+ using a Pt/SiO2 catalyst revealed differences in their adsorption to the catalyst surface. rsc.orgrsc.org NAD+ adsorbs strongly, whereas BNA+ shows weaker adsorption, which contributes to a significantly higher production rate of its reduced form, 1,4-BNAH. rsc.orgrsc.org This demonstrates how replacing the complex ribose-phosphate-adenine group of NAD+ with a simple benzyl group alters the molecule's physical interactions and, consequently, its reaction kinetics.

Table 1: Effect of Hydroxyl Substitutions on N-Benzylbenzamide Derivatives as Tyrosinase Inhibitors Data extracted from studies on N-benzylbenzamide, a structurally related compound.

CompoundSubstitutionsIC50 (µM) kribb.re.kr
15 2,4,2',4'-Tetrahydroxy2.2

Note: The table shows a selected potent compound from a series to illustrate the impact of specific substitutions.

Conformational Analysis and its Influence on Molecular Interactions

In the oxidized state (BNA), the pyridine and benzyl rings are not coplanar; they exhibit a significant dihedral angle of 70.48 (17)°. Furthermore, the amide group is twisted out of the plane of the pyridine ring by 8.4 (4)°. nih.gov This twisted conformation influences how the molecule presents its functional groups for interaction.

Conversely, in the reduced state, N-benzyl-1,4-dihydronicotinamide (rBNA), the dihydropyridine ring is essentially planar. nih.gov This planarity suggests significant delocalization of the double bonds. The amide group in rBNA is also nearly coplanar with this ring, having a dihedral angle of just 4.35 (9)°. nih.gov This planar conformation is thought to be advantageous for its chemical reactivity, potentially lowering the transition-state energy for reactions such as the ene reaction. nih.gov The electrostatic potential of related molecules like NAD+ shows large positive and negative regions, suggesting that electrostatic interactions are a primary mode of binding to proteins. acs.orgresearchgate.net The specific conformation of BNA and its derivatives would similarly govern the presentation of these charged regions.

Pharmacophore Modeling and Ligand Design

Pharmacophore modeling is a computational strategy used to identify the essential three-dimensional arrangement of chemical features necessary for a molecule to exert a specific biological effect. nih.govdovepress.com This approach is instrumental in designing new ligands with improved affinity and selectivity. A pharmacophore model defines the spatial arrangement of features like hydrogen bond donors and acceptors, aromatic rings, hydrophobic centers, and positive or negative ionizable groups.

For scaffolds related to this compound, pharmacophore models have been developed to guide the design of new inhibitors. For example, in the development of allosteric inhibitors of Aurora kinase A based on an N-benzylbenzamide backbone, docking analysis helped identify important pharmacophores and interactions consistent with the observed structure-activity relationship. nih.gov

The process typically involves aligning a set of active molecules to identify common features or analyzing the interaction pattern between a ligand and its protein target. nih.gov Once a pharmacophore hypothesis is established, it can be used as a 3D query to screen large virtual libraries of compounds to find new molecules that match the required features. dovepress.comresearchgate.net This ligand-based approach is particularly useful when the precise structure of the biological target is unknown. nih.gov For this compound derivatives, a pharmacophore model would likely include an aromatic ring feature for the benzyl group, and hydrogen bond donor/acceptor features for the amide group, and features representing the pyridinium ring.

Metabolic Fate and Biotransformation Research

Identification of Metabolites and Biotransformation Pathways

The biotransformation of N-Benzylnicotinamide (BNA) involves several potential metabolic pathways, inferred from studies on related nicotinamide (B372718) compounds and enzymatic processes. While a complete profile of all metabolites is not extensively documented in publicly available literature, key transformations have been identified or are strongly suggested based on established metabolic reactions.

One of the primary biotransformation pathways for this compound is the reversible redox reaction involving its reduced counterpart, N-benzyl-1,4-dihydronicotinamide (BNAH). cymitquimica.comnih.gov This interconversion is analogous to the NAD+/NADH redox couple and is a fundamental aspect of its function as a coenzyme biomimetic. mdpi.com Enzymes such as oxidoreductases can catalyze the oxidation of BNAH to BNA, and conversely, BNA can be reduced back to BNAH. nih.govclockss.org

Other likely metabolic pathways, based on the metabolism of pyridine (B92270) and amide-containing compounds, include:

N-Oxidation: The nitrogen atom on the pyridine ring can be oxidized to form this compound 1-oxide, a common metabolic fate for pyridine derivatives. ontosight.ai

Hydroxylation: The benzyl (B1604629) or pyridine rings are susceptible to hydroxylation, mediated by cytochrome P450 enzymes.

Amide Hydrolysis: The amide bond can be cleaved to yield nicotinic acid and benzylamine (B48309), which would then enter their respective metabolic pathways.

A study analyzing compounds from the plant Nepenthes miranda identified this compound as a significant component, suggesting it can be present in natural systems, though its metabolic fate in this context was not detailed. researchgate.net

In Vitro Metabolic Stability Studies

In vitro metabolic stability assays are laboratory tests designed to predict how susceptible a compound is to metabolism in the body, typically by incubating it with liver cell fractions like microsomes or hepatocytes. srce.hrnuvisan.com These studies measure parameters such as the compound's half-life (t½) and intrinsic clearance (CLint), which indicate how quickly the compound is eliminated by metabolic processes. if-pan.krakow.pl

Research into the metabolic stability of a series of nicotinic and picolinic acid derivatives provided direct insight into this compound. science24.com In this study, this compound was found to be metabolically stable in experimental assays using liver and kidney preparations. The authors suggested that the enzymatic systems necessary for its metabolism might not be present or active in these preparations, distinguishing it from less stable picolinic acid derivatives. science24.com

The general procedure for such assays involves incubating the test compound at a low concentration (e.g., 0.3 μM) with a standardized amount of liver microsomes or hepatocytes and an NADPH-regenerating system to support enzymatic activity. nih.gov The concentration of the parent compound is monitored over time using LC-MS/MS to determine the rate of its disappearance. nih.gov

CompoundExperimental Metabolic Stability FindingReference
This compoundStable science24.com
N-benzyl-4-(trifluoromethyl)nicotinamideStable science24.com
N-(2-fluorobenzyl)-2-pyridinecarboxoamideSusceptible to metabolism science24.com
N-benzylpyridinecarboxoamideSusceptible to metabolism science24.com

ADME (Absorption, Distribution, Metabolism, Excretion) Research in Preclinical Models

ADME studies investigate how a substance is absorbed, distributed throughout the body, metabolized, and ultimately excreted. oncodesign-services.com These studies are critical in preclinical development and are often conducted in animal models to predict the pharmacokinetic behavior in humans. nuvisan.com This typically involves administering a radiolabeled version of the compound to track its journey through the body. veedalifesciences.com

Specific, publicly available preclinical ADME studies for this compound are limited. However, research on related, more complex molecules provides a framework for the expected investigations. For instance, a preclinical study on GNE-617, a potent nicotinamide phosphoribosyltransferase (NAMPT) inhibitor containing a benzyl-amide substructure, detailed its ADME properties across multiple species. nih.gov This research established key pharmacokinetic parameters, offering a template for the type of data required for drug development. nih.gov

Example Preclinical Pharmacokinetic Parameters for a Structurally Related Compound (GNE-617)

SpeciesPlasma Clearance (mL/min/kg)Oral Bioavailability (%)Reference
Mouse36.429.7 nih.gov
Rat19.333.9 nih.gov
Dog4.6265.2 nih.gov
Monkey9.1429.4 nih.gov

Advanced Research Methodologies and Techniques

Spectroscopic Analysis in Mechanistic Studies

Spectroscopic methods are fundamental in the characterization and mechanistic investigation of N-Benzylnicotinamide. Techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-VIS) spectroscopy provide detailed information about its molecular structure and reactivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy Both ¹H and ¹³C NMR spectroscopy are used to confirm the identity and purity of this compound. In ¹H NMR spectra, characteristic signals for the protons of the benzyl (B1604629) and nicotinamide (B372718) moieties are observed. For instance, in a DMSO solvent, the amide proton (NH) shows a triplet at approximately 9.27 ppm, while the benzyl protons appear around 7.34 ppm. ¹³C NMR spectra provide information on the carbon skeleton, with the carbonyl carbon of the amide group resonating at a characteristic downfield shift. scielo.br Advanced NMR techniques, such as Signal Amplification By Reversible Exchange (SABRE), have been used to enhance the NMR signals of this compound, allowing for more sensitive detection and analysis.

Mass Spectrometry (MS) Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of this compound. The compound has a molecular weight of approximately 212.25 g/mol . nih.gov In GC-MS analysis, the top peak is observed at an m/z of 212, corresponding to the molecular ion. nih.gov Other significant fragments are seen at m/z 106 and 211. nih.gov

UV-Visible (UV-VIS) Spectroscopy UV-VIS spectroscopy is utilized to study the electronic transitions within the this compound molecule. In mechanistic studies, changes in the UV-VIS spectrum upon reaction, such as the reduction to its dihydronicotinamide form, can be monitored to determine reaction rates and mechanisms. lbl.gov

X-ray Crystallography for Structural Elucidation of this compound and Complexes

X-ray crystallography provides precise three-dimensional structural information of this compound and its derivatives at the atomic level. The crystal structure of 3-aminocarbonyl-1-benzylpyridinium bromide (a salt of this compound) has been determined, revealing key conformational features. researchgate.net In this structure, the amide group is rotated out of the plane of the pyridine (B92270) ring by 8.4 (4)°, and the dihedral angle between the pyridine and benzyl rings is 70.48 (17)°. researchgate.net This technique has also been instrumental in studying the structure of its reduced form, 1-benzyl-1,4-dihydronicotinamide, which serves as a model for NADH. researchgate.netnih.gov The crystal structure of N-benzyl-1,4-dihydronicotinamide shows that the dihydropyridine (B1217469) ring is nearly planar. researchgate.net Furthermore, X-ray crystallography has been used to study complexes of this compound derivatives with enzymes, such as the complex of N6-benzyl-NAD with glycosomal glyceraldehyde-3-phosphate dehydrogenase from Leishmania mexicana. rcsb.org

Parameter3-Aminocarbonyl-1-benzylpyridinium bromide1-Benzyl-1,4-dihydronicotinamide
Amide group rotation (out of pyridine plane)8.4 (4)°4.35 (9)° (coplanar with ring)
Pyridine/Benzyl ring dihedral angle70.48 (17)°-
Dihydropyridine ring conformation-Essentially planar

Computational Chemistry Approaches

Computational chemistry provides powerful tools to complement experimental studies by offering insights into the electronic structure, reactivity, and interactions of this compound at a molecular level.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic and geometric properties of this compound and related compounds. DFT calculations have been employed to study the mechanistic aspects of reactions involving this compound and its dihydrogenated form. osti.govresearchgate.net For example, DFT has been used to compare the electron density of NAD+ with that of this compound, showing good agreement between theoretical and experimental charge densities. researchgate.netacs.org These studies help in understanding the charge distribution and electrostatic potential, which are crucial for its interaction with enzymes. researchgate.netacs.org DFT calculations have also been used to analyze vibrational spectra and predict geometric parameters, which show strong correlation with experimental data from FT-IR and X-ray crystallography. orientjchem.org

Molecular docking and dynamics simulations are computational techniques used to predict the binding mode and stability of this compound and its analogs within the active sites of proteins. These methods have been applied to understand how nicotinamide derivatives interact with various enzymes and receptors. uni-greifswald.de For instance, molecular docking has been used to screen for potential inhibitors of the dormancy survival regulator (DosR) protein in Mycobacterium tuberculosis, where this compound derivatives were identified as promising candidates. ospfound.orgnih.gov Molecular dynamics simulations further assess the stability of these ligand-protein complexes over time. ospfound.orgnih.gov These simulations have also been used to study the interaction of nicotinamide riboside, a related compound, with various viral and human proteins. nih.gov

Computer-aided design (CAD) principles are utilized to design novel this compound derivatives with enhanced properties. This involves using computational tools to predict the stability and reactivity of new biomimetic cofactors. acs.orgresearchgate.net By understanding the structure-activity relationships through computational analysis, researchers can rationally design modified nicotinamide cofactors that may outperform their natural counterparts in specific biocatalytic applications. acs.orgresearchgate.net

Molecular Docking and Dynamics Simulations

In Vitro Cell-Based Assays and Systems

In vitro cell-based assays are essential for evaluating the biological activity of this compound and its derivatives in a cellular context. These assays are used to assess effects on cell viability, proliferation, and specific cellular pathways. For example, the antiproliferative activity of organometallic complexes containing this compound-related ligands has been tested against various human cancer cell lines, including ovarian (A2780), lung, hepatocellular, and breast cancer cells. acs.org In these studies, IC₅₀ values, which represent the concentration of a compound that inhibits cell growth by 50%, are determined. acs.org Cell cycle analysis using techniques like flow cytometry is also employed to understand the mechanism of action of these compounds. acs.org Furthermore, this compound has been included in studies involving immortalized megakaryocyte cell lines for platelet production, highlighting its use in cell culture applications. google.com

In Vivo Animal Models for Efficacy and Mechanistic Studies

In vivo animal models have been instrumental in evaluating the therapeutic potential and elucidating the mechanisms of action of this compound. These studies have primarily focused on its effects in models of epilepsy and its underlying molecular interactions.

Anticonvulsant Efficacy

The anticonvulsant properties of this compound (Nic-BZA) have been demonstrated across a variety of chemically-induced seizure models in mice. The compound has shown efficacy in preventing seizures induced by several chemoconvulsants, indicating a broad spectrum of activity.

Research has established the median effective dose (ED50) of this compound required to protect against seizures induced by pentylenetetrazole (PTZ), α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA), bicuculline (B1666979) (BIC), kainic acid (KA), and pilocarpine (B147212) (PILO). researchgate.net The compound was reported to be ineffective against seizures induced by N-methyl-D-aspartic acid (NMDA), suggesting its mechanism does not significantly involve the NMDA receptor pathway. researchgate.net

Mechanistic Insights from In Vivo and Related Studies

The mechanism of action for this compound is multifaceted, with evidence pointing towards its role as a coenzyme biomimetic, a PARP inhibitor, and a modulator of ion channels.

NAD+ Mimetic and Coenzyme Function: this compound is recognized as a valuable model compound for studying the enzymatic cofactors NAD(P)+ and NAD(P)H. nih.gov Its reduced form, N-benzyl-1,4-dihydronicotinamide (BNAH), can function as a biomimetic of the natural coenzyme NADH. nih.govresearchgate.net This allows it to participate in redox biocatalysis by replacing natural coenzymes in reactions catalyzed by enzymes like dehydrogenases and monooxygenases. researchgate.net This biomimetic activity is central to its ability to influence cellular metabolism and energy pathways. researchgate.netlookchem.com

PARP Inhibition: As a nicotinamide derivative, this compound is understood to function as an inhibitor of Poly(ADP-ribose) polymerase (PARP). lookchem.com PARP enzymes are crucial for DNA repair and cellular responses to stress. By mimicking the structure of nicotinamide, a component of the PARP substrate NAD+, this compound can compete for the binding site on PARP-1, thereby inhibiting its catalytic activity. mdpi.comnih.gov This mechanism is a key area of investigation for its therapeutic effects.

Kv7 Channel Modulation: Research on nicotinamide analogs has identified their role as openers of Kv7 (KCNQ) potassium channels. researchgate.net Activation of Kv7.2 and Kv7.3 channels helps to reduce neuronal hyperexcitability, a key factor in seizure generation. nih.govnih.gov The ability of nicotinamide-based scaffolds to act as Kv7 channel openers provides another plausible mechanism for the anticonvulsant effects observed in animal models. researchgate.net

Future Perspectives and Research Directions

Development of Novel N-Benzylnicotinamide Derivatives with Enhanced Specificity

The future development of this compound (BNA) hinges on the synthesis of novel derivatives with tailored properties. The core structure of BNA serves as a versatile template for chemical modification to enhance target specificity and efficacy. Research efforts are directed towards creating analogues that can interact more effectively and selectively with specific enzymes or cellular targets.

Strategies for developing these novel derivatives include:

Structural Modifications: Introducing various functional groups to the nicotinamide (B372718) or benzyl (B1604629) rings can alter the molecule's electronic properties, sterics, and lipophilicity. For instance, the synthesis of compounds like N-benzyl-N-(2-cyanoethyl) nicotinamide and its subsequent reduction to N-(3-aminopropyl)-N-benzylnicotinamide demonstrates the potential to create derivatives with different chemical handles for further functionalization or altered biological activity. scielo.org.pe

Structure-Activity Relationship (SAR) Studies: Systematic analysis of how different structural changes affect biological activity is crucial. For example, studies on various N-substituted nicotinamide and benzamide (B126) analogues have revealed that such substitutions can shift their mechanism of action, for instance, from affecting tumor blood flow to inducing apoptosis, highlighting the importance of the N-substituent in determining biological outcome. nih.gov

Computational Modeling: In silico approaches can predict the binding affinity of newly designed derivatives to target proteins, accelerating the design-build-test-learn cycle. This allows for a more rational design process, prioritizing compounds with the highest predicted potency and specificity for synthesis and experimental validation.

An example of derivative development includes the synthesis of 5-Bromo-N-(3-chloro-benzyl)-nicotinamide, which incorporates halogen atoms to potentially modulate biological activity. smolecule.com While its specific mechanisms are still under investigation, such derivatives are explored for potential anticancer and antiviral properties based on the known activities of the nicotinamide class. smolecule.com

Integration into Advanced Biocatalytic and Synthetic Biology Systems

This compound and its reduced form, N-benzyl-1,4-dihydronicotinamide (BNAH), have emerged as highly valuable synthetic mimics of the natural cofactors NAD⁺/NADH. researchgate.netnih.gov Their lower cost, greater stability, and ease of synthesis make them attractive alternatives for industrial biocatalysis. nih.gov Future research will focus on their deeper integration into complex biological and synthetic systems.

Key Research Thrusts:

Cofactor Engineering for Orthogonal Systems: Because synthetic cofactors like BNAH are recognized by only a subset of natural enzymes, they can be used to create orthogonal redox cascades that operate in parallel within a single reactor without cross-reacting with the cell's native metabolic pathways. mdpi.com This is a significant advantage in synthetic biology for constructing complex, multi-step reaction pathways.

Enzyme Engineering for Biomimetic Cofactors: A major direction is the protein engineering of oxidoreductases to improve their activity and specificity towards BNA and other biomimetics. researchgate.net For example, directed evolution has been used to engineer enzymes like flavin-containing oxidoreductases (FNOs) and phosphite (B83602) dehydrogenase (PTDH) to utilize noncanonical cofactors with dramatically increased efficiency. nih.govresearchgate.net Mutants of one FNO showed a 93-fold higher reduction rate with BNA⁺ compared to the wild type. nih.gov

Advanced Cofactor Regeneration Systems: The economic viability of biocatalytic processes depends on the efficient recycling of the cofactor. Research is focused on developing robust regeneration systems for BNAH. This includes enzymatic methods, such as using H₂O-forming NADH oxidases like LpNox from Lactobacillus pentosus, which can oxidize BNAH. nih.govfrontiersin.org Heterogeneous catalytic systems, using catalysts like Pt/SiO₂, are also being developed for the hydrogenation of BNA⁺ to 1,4-BNAH under mild conditions, offering a reusable and efficient regeneration strategy. rsc.orgrsc.org

The table below summarizes the comparative performance of a Pt/SiO₂ catalyst in the hydrogenation of BNA⁺ versus the natural cofactor NAD⁺.

ParameterThis compound (BNA⁺)Nicotinamide Adenine (B156593) Dinucleotide (NAD⁺)
Reaction Order (Substrate) 0.560.14
Adsorption on Catalyst WeakerStronger
1,4-Dihydropyridine Production Rate 170 mmol g-Pt⁻¹ h⁻¹25 mmol g-Pt⁻¹ h⁻¹
Data sourced from a comparative study on heterogeneous catalytic hydrogenation. rsc.org

This data clearly indicates that the weaker adsorption of BNA⁺ on the catalyst surface leads to a significantly higher production rate of its reduced form compared to the natural cofactor, making it a promising candidate for integrated biocatalytic systems. rsc.orgrsc.org

Mechanistic Elucidation of Unexplored Biological Activities

While this compound is well-studied as a model for NAD⁺/NADH in redox reactions, its full spectrum of biological activities remains to be explored. researchgate.netnih.gov Future research will delve into the molecular mechanisms underlying its known effects and aim to uncover novel therapeutic applications.

One established mechanism is its role in hydride transfer reactions, mimicking NADH. researchgate.net However, the intricacies of this process, including whether it occurs via a concerted or stepwise mechanism, are still under investigation and appear to depend on the substrate. For example, in the reduction of quinones, the mechanism can shift from a formal hydride transfer to a two-step process involving single-electron transfer, depending on the electron-withdrawing properties of the quinone. researchgate.net

Future mechanistic studies will likely focus on:

Radiosensitizing Properties: N-substituted nicotinamides have been shown to act as radiosensitizers. nih.gov The proposed mechanism involves susceptibility to radiolysis and the subsequent induction of apoptosis. nih.gov Further studies are needed to precisely map the molecular pathways involved and to identify the specific cellular targets that mediate this effect.

Enzyme Inhibition and Modulation: Compounds structurally related to this compound are known to act as enzyme inhibitors. smolecule.com For example, flavonoids have been identified as inhibitors of quinone reductase 2, an enzyme for which this compound can act as a co-substrate. nih.gov Investigating the inhibitory profile of BNA and its derivatives against a broader range of enzymes could reveal new pharmacological targets.

Single-Electron Transfer (SET) Photoreductant: this compound can function as a potent single-electron reductant upon UV light irradiation. nih.gov This property has been leveraged in photobiocatalysis. Exploring this photochemical reactivity further could open up applications in light-driven organic synthesis and photopharmacology.

The versatility of the nicotinamide scaffold suggests that this compound and its derivatives may interact with a variety of biological targets beyond those currently known. ontosight.ai A systematic screening of these compounds against different cell lines and disease models, coupled with advanced "omics" technologies, will be essential to uncover and mechanistically validate novel biological activities.

Addressing Challenges in Cellular Delivery and Target Engagement

A significant hurdle in translating the potential of this compound and its derivatives into therapeutic applications is overcoming challenges related to cellular delivery and ensuring effective engagement with intracellular targets. The physicochemical properties of a molecule heavily influence its ability to cross biological membranes and reach its site of action.

Future research in this area will concentrate on several key strategies:

Improving Bioavailability: The benzyl group on this compound enhances its lipophilicity compared to nicotinamide, which can potentially improve its ability to cross cell membranes. Further modifications of the core structure can be systematically explored to optimize the balance between solubility and lipophilicity (logP/logD) for improved pharmacokinetic profiles.

Advanced Drug Delivery Systems: To overcome poor bioavailability or to target specific tissues, advanced drug delivery systems can be employed. For instance, encapsulating this compound derivatives within liposomes—small vesicles made of phospholipids—is a viable strategy to improve delivery. google.com These systems can protect the compound from degradation and facilitate its transport into cells.

Prodrug Approaches: Designing prodrugs that are inactive but are converted to the active this compound derivative by specific enzymes within target cells is another promising avenue. This approach can enhance specificity and reduce off-target effects.

Enhancing Target Engagement: Once inside the cell, the compound must effectively interact with its target. For applications in biocatalysis and synthetic biology, this involves engineering enzymes to better recognize and utilize synthetic cofactors like BNAH. researchgate.net For therapeutic applications, it involves designing derivatives with higher binding affinity and specificity for their target proteins. This can prevent off-target interactions that could lead to undesirable side effects.

Addressing these challenges is critical for the successful translation of this compound-based compounds from the laboratory to practical applications, whether in industrial biotechnology or medicine.

Q & A

Q. How can researchers optimize the synthesis of N-Benzylnicotinamide for reproducibility in academic settings?

Methodological Answer: To ensure reproducibility, document the following:

  • Reaction Conditions: Specify solvent systems, temperature, catalyst (if any), and reaction time. For example, N-substituted benzamide derivatives often require polar aprotic solvents (e.g., DMF) and controlled heating .
  • Purification Protocols: Use column chromatography (eluent ratios) or recrystallization (solvent pairs) to isolate pure this compound. Include melting point and NMR data for validation .
  • Sample Preparation: Adhere to protocols for solution preparation (e.g., buffer type, concentration) to minimize variability .

Q. What analytical techniques are critical for characterizing this compound’s purity and structure?

Methodological Answer:

  • Chromatography: HPLC or GC-MS to assess purity and detect byproducts .
  • Spectroscopy:
    • 1H/13C NMR: Confirm structural integrity by comparing peak assignments to reference spectra (e.g., NIST Chemistry WebBook ).
    • FT-IR: Validate functional groups (amide C=O stretch at ~1650 cm⁻¹) .
  • Elemental Analysis: Verify empirical formula (C₁₃H₁₂N₂O) with ≤0.3% deviation .

Advanced Research Questions

Q. How should researchers address contradictions in reported pharmacological data for this compound?

Methodological Answer:

  • Comparative Analysis: Replicate experiments under identical conditions (e.g., cell lines, dosage) to isolate variables. For instance, discrepancies in IC₅₀ values may arise from assay protocols (e.g., MTT vs. ATP-based viability tests) .
  • Meta-Analysis: Systematically review literature (e.g., PubMed, Web of Science) using keywords like "this compound + pharmacokinetics" to identify methodological biases .
  • Contradiction Matrix: Apply TRIZ principles to resolve conflicting properties (e.g., solubility vs. stability) by modifying substituents or formulation .

Q. What strategies are recommended for studying this compound’s thermodynamic properties (e.g., ΔfH°)?

Methodological Answer:

  • Calorimetry: Use differential scanning calorimetry (DSC) to measure enthalpy changes during decomposition or phase transitions .
  • Computational Modeling: Apply density functional theory (DFT) to predict ΔfH° and compare with experimental data from NIST .
  • Validation: Cross-reference results with structurally analogous compounds (e.g., N-Phenylnicotinamide) to identify outliers .

Q. How can researchers design experiments to evaluate this compound’s interaction with biological targets (e.g., enzymes)?

Methodological Answer:

  • In Silico Docking: Use AutoDock Vina to predict binding affinities to nicotinamide-binding enzymes (e.g., PARP1) .
  • Kinetic Assays: Perform stopped-flow spectroscopy to measure association/dissociation rates under physiological pH and temperature .
  • Control Experiments: Include competitive inhibitors (e.g., nicotinamide) to confirm specificity .

Data Reliability and Interpretation

Q. How should researchers assess the credibility of spectral data (e.g., NMR, MS) for this compound?

Methodological Answer:

  • Source Verification: Prioritize data from peer-reviewed journals or NIST Standard Reference Databases, which provide validated spectra .
  • Reproducibility: Compare peak assignments across multiple studies (e.g., δ 7.2–7.5 ppm for aromatic protons) .
  • Artifact Detection: Check for solvent peaks (e.g., DMSO at δ 2.5 ppm) or impurities in mass spectra (e.g., sodium adducts at m/z +22) .

Q. What frameworks exist for resolving discrepancies in this compound’s reported biological activity?

Methodological Answer:

  • Systematic Review: Follow PRISMA guidelines to synthesize evidence, focusing on variables like dosage, model organisms, and endpoint measurements .
  • Sensitivity Analysis: Use statistical tools (e.g., ANOVA) to determine if observed differences are significant (p < 0.05) or due to experimental noise .
  • Ethical Reporting: Disclose limitations (e.g., in vitro-to-in vivo extrapolation) in discussion sections .

Literature and Collaboration

Q. How can researchers efficiently locate primary literature on this compound’s applications?

Methodological Answer:

  • Database Search: Use SciFinder or Reaxys with search terms like "this compound + crystal structure" or "this compound + kinase inhibition" .
  • Citation Tracking: Follow references in high-impact papers (e.g., J. Med. Chem.) to identify foundational studies .
  • Collaborative Networks: Engage with platforms like ResearchGate to access preprints or unpublished data from academic groups .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.